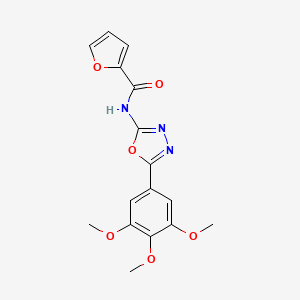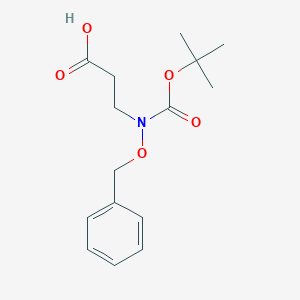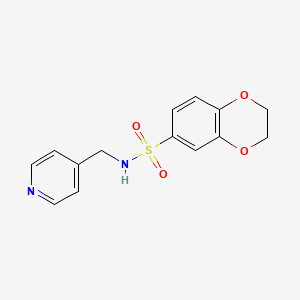
N-(4-fluorobenzyl)-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with multiple functional groups, including a benzyl group, a fluorobenzyl group, an amino group, and an imidazole ring. These functional groups could potentially give the compound various chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes several different types of bonds and functional groups. These include carbon-nitrogen bonds, carbon-sulfur bonds, and aromatic rings. The presence of fluorine atoms could also influence the compound’s properties, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of fluorine atoms could make the compound more electronegative, potentially affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
Imidazo[1,5-a]-1,3,5-triazine derivatives, which are structurally related to N-(4-fluorobenzyl)-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, have been synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses. The simultaneous presence of the benzyl and thio structural units was found to be indispensable for any selective biological activity, with some compounds specifically inhibitory to certain viruses at concentrations significantly lower than their cytotoxic concentrations (Golankiewicz et al., 1995).
Fluorescent Sensors for Metal Ions
Benzimidazole/benzothiazole-based azomethines, structurally similar to the chemical , were synthesized and showed large Stokes shifts and emission spectral changes upon co-ordination with specific metal ions, indicating their capability of detecting analytes like Al3+ and Zn2+. This suggests potential applications in metal ion sensing and environmental monitoring (Suman et al., 2019).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, which include structural elements akin to this compound, have been designed and synthesized for antituberculosis activity. Among these compounds, specific derivatives showed significant in vitro activity against Mycobacterium tuberculosis, suggesting potential use in developing antituberculosis drugs (Jeankumar et al., 2013).
Inhibitory Activity against α-Glucosidase and Antimicrobial Properties
A series of benzimidazole derivatives containing structural similarities were synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings suggest potential applications in managing diabetes and treating infections (Menteşe et al., 2015).
Potential Anticancer Properties
Fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, structurally related to the compound , have been synthesized and found to be potently cytotoxic in vitro in certain human cancer cell lines, indicating potential applications in cancer therapy (Hutchinson et al., 2001).
Anticonvulsant Activity
Compounds structurally related to this compound have been evaluated for their anticonvulsant activity, indicating potential therapeutic applications in treating seizure disorders (Khalifa et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O2S/c26-19-10-8-17(9-11-19)15-29-24(33)18-4-3-5-20(14-18)31-13-12-28-25(31)34-16-23(32)30-22-7-2-1-6-21(22)27/h1-14H,15-16H2,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNWRSMSXCPJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2860837.png)


![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2860840.png)
![2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2860841.png)




![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)


![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2860853.png)
